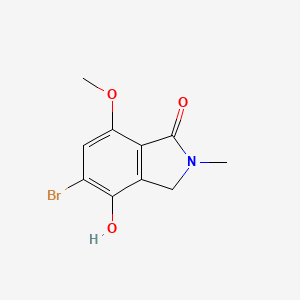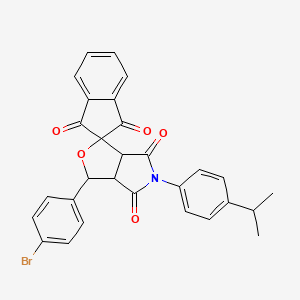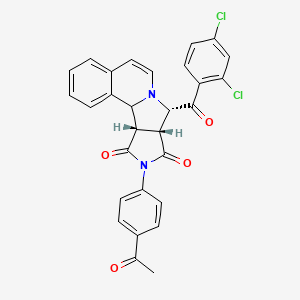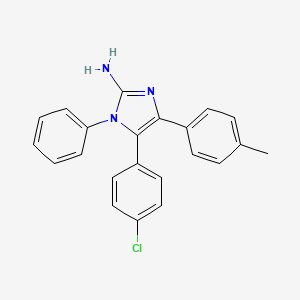![molecular formula C18H9FN4O2 B12640377 2-(4-Fluorophenoxy)-5-([1,3]oxazolo[5,4-d]pyrimidin-2-yl)benzonitrile CAS No. 918880-53-2](/img/structure/B12640377.png)
2-(4-Fluorophenoxy)-5-([1,3]oxazolo[5,4-d]pyrimidin-2-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenoxy)-5-([1,3]oxazolo[5,4-d]pyrimidin-2-yl)benzonitrile is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a complex structure with multiple functional groups, including a fluorophenoxy group, an oxazolo[5,4-d]pyrimidine ring, and a benzonitrile moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)-5-([1,3]oxazolo[5,4-d]pyrimidin-2-yl)benzonitrile typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 4-fluorophenol and 2-aminopyrimidine. These intermediates undergo various reactions, including nucleophilic substitution, cyclization, and coupling reactions, to form the final product. Common reagents used in these reactions include bases, acids, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as solvent selection, temperature control, and reaction time, is crucial to ensure high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenoxy)-5-([1,3]oxazolo[5,4-d]pyrimidin-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or derivatives.
Reduction: Reduction reactions can modify the functional groups, such as converting nitriles to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its interactions with biological targets, such as enzymes or receptors.
Medicine: Exploring its potential as a therapeutic agent for treating diseases.
Industry: Utilizing its chemical properties in the development of new materials or products.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy)-5-([1,3]oxazolo[5,4-d]pyrimidin-2-yl)benzonitrile involves its interaction with specific molecular targets, such as proteins or nucleic acids. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenoxy)-5-([1,3]oxazolo[5,4-d]pyrimidin-2-yl)benzonitrile
- 2-(4-Methylphenoxy)-5-([1,3]oxazolo[5,4-d]pyrimidin-2-yl)benzonitrile
- 2-(4-Bromophenoxy)-5-([1,3]oxazolo[5,4-d]pyrimidin-2-yl)benzonitrile
Uniqueness
The uniqueness of 2-(4-Fluorophenoxy)-5-([1,3]oxazolo[5,4-d]pyrimidin-2-yl)benzonitrile lies in its specific functional groups and structural arrangement, which may confer distinct chemical and biological properties compared to its analogs. The presence of the fluorine atom, for example, can influence the compound’s reactivity, stability, and interactions with biological targets.
Properties
CAS No. |
918880-53-2 |
|---|---|
Molecular Formula |
C18H9FN4O2 |
Molecular Weight |
332.3 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-5-([1,3]oxazolo[5,4-d]pyrimidin-2-yl)benzonitrile |
InChI |
InChI=1S/C18H9FN4O2/c19-13-2-4-14(5-3-13)24-16-6-1-11(7-12(16)8-20)17-23-15-9-21-10-22-18(15)25-17/h1-7,9-10H |
InChI Key |
IEICUSVZDBSWKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)C3=NC4=CN=CN=C4O3)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{Bis[2-(pyridin-2-YL)ethyl]amino}propan-1-OL](/img/structure/B12640310.png)


![Benzoic acid, 4-[6-iodo-2-[(1E)-2-(4-nitrophenyl)ethenyl]-4-oxo-3(4H)-quinazolinyl]-](/img/structure/B12640327.png)
![5-fluoro-2-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12640328.png)
![BenzaMide, N-[4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1-naphthalenyl]-3-(trifluoroMethyl)-](/img/structure/B12640330.png)
![N-Methyl-4-[3-(3,4,5-trimethoxyphenyl)quinoxalin-5-YL]benzamide](/img/structure/B12640336.png)
![N-[4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl]acetamide](/img/structure/B12640343.png)
![5-[2-(4-Bromophenyl)ethyl]-5-(2-phenylethyl)imidazolidine-2,4-dione](/img/structure/B12640349.png)
![6-(2,4-Dichlorophenyl)-3-(3,5-difluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12640357.png)

![(6R)-6-(4-nitrophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B12640364.png)

